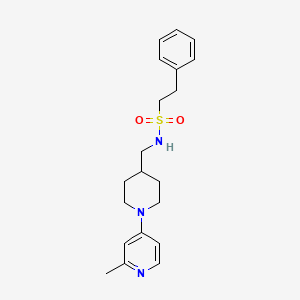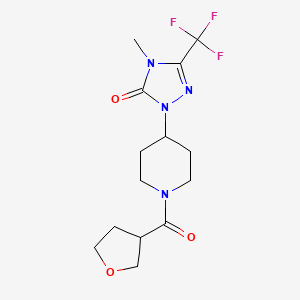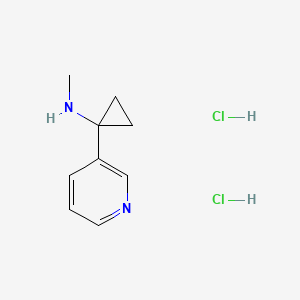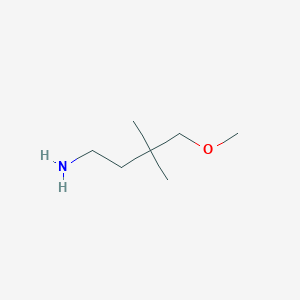
4-Methoxy-3,3-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxy-3,3-dimethylbutan-1-amine” is a compound with the molecular weight of 131.22 . It is a liquid at room temperature . The IUPAC name for this compound is 4-methoxy-3,3-dimethyl-1-butanamine .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-3,3-dimethylbutan-1-amine” is C7H17NO . The InChI code for this compound is 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 .Physical And Chemical Properties Analysis
“4-Methoxy-3,3-dimethylbutan-1-amine” is a liquid at room temperature . It has a molecular weight of 131.22 .Aplicaciones Científicas De Investigación
Accelerating Effect in Polymerization
One significant application of tertiary aromatic amines is in accelerating the curing of acrylic resins, which is pivotal in biomedical applications like denture resins or acrylic bone cements. Vázquez et al. (1998) explored the kinetics, mechanism, and activation energy of the reaction between benzoyl peroxide and tertiary aromatic amines, focusing on their use as activators in acrylic bone cements. Their findings underscore the importance of considering the temperature of surroundings on curing parameters due to the significant effects it has on the process, which is crucial to minimize thermal trauma during the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Environmental Impacts and Removal Techniques
Another critical area of application is in environmental science, where the focus is on the removal of persistent organic pollutants with N-amine groups from water. Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole, highlighting the importance of adsorption and advanced oxidation processes (AOPs) in removing such compounds. They discussed the strong chemical interaction via hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interaction as mechanisms for the adsorption process, suggesting the potential applicability of tertiary amines in environmental remediation efforts (Prasannamedha & Kumar, 2020).
Fine Organic Synthesis
Tertiary aromatic amines are also pivotal in the industry of fine organic synthesis. Nazarov et al. (2021) summarized the use of 3- and 4-substituted amino-1,2,4-triazoles in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This review provides comprehensive insight into the synthesis methods and applications of these compounds, suggesting a broad utility of tertiary amines in the synthesis of diverse organic products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAAWRIHXYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethylbutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

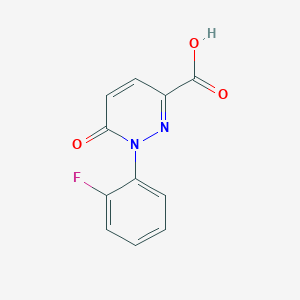
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2579777.png)
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

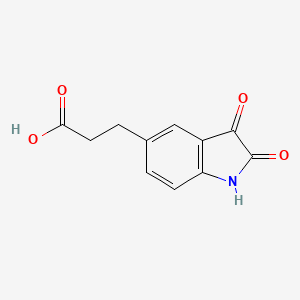
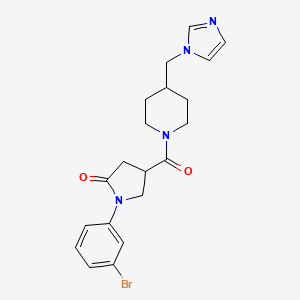
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)
